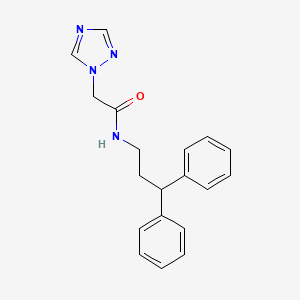

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

N-(3,3-Diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a diphenylpropyl group attached to the nitrogen atom and a 1,2,4-triazole ring linked via an acetamide bridge. This compound is synthesized through multi-step reactions, including nucleophilic substitution and cycloaddition. For example, in Scheme 5 (), the hydroxyl-substituted derivative (compound 40005) is prepared via demethylation of the methoxy precursor using TMS-Cl and NaI in acetonitrile . Its nitro-substituted analog (compound 40007) is synthesized by reducing the nitro group to an amine using zinc powder and HCl . The structural diversity of this compound’s derivatives allows exploration of pharmacological properties, including anti-inflammatory and antioxidant activities .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(13-23-15-20-14-22-23)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,18H,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIZSAIRFQEDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330843 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-73-6 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the diphenylpropyl group: This step may involve a nucleophilic substitution reaction where the triazole ring is reacted with a diphenylpropyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the diphenylpropyl group.

Reduction: Reduction reactions may target the triazole ring or the acetamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

Medicine: Possible therapeutic applications due to its triazole moiety, which is known for antifungal and antibacterial properties.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The diphenylpropyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Variations on the Acetamide Nitrogen

The pharmacological profile of acetamide derivatives is highly sensitive to substituents on the nitrogen atom. Below is a comparative analysis:

Key Observations :

- Anti-cancer activity : Quinazoline sulfonyl derivatives (e.g., compound 38) exhibit superior anti-cancer activity compared to triazole-containing analogs, likely due to enhanced DNA intercalation and kinase inhibition .

Triazole Ring Modifications

The position and substitution pattern of the triazole ring significantly influence bioactivity:

Key Observations :

- Triazole regiochemistry : 1,2,4-Triazole derivatives (e.g., compound 40007) are more synthetically accessible via nucleophilic routes, while 1,2,3-triazoles (e.g., 6a) require click chemistry .

- Bioactivity enhancement: Amino-substituted triazoles (e.g., 9a–b) show improved antimicrobial activity compared to unsubstituted analogs, likely due to increased hydrogen-bonding capacity .

Anti-Cancer Activity

- Quinazoline sulfonyl acetamides (e.g., compounds 38–40) exhibit IC50 values <10 µM against HCT-116 and MCF-7 cell lines, outperforming triazole-acetamides in cytotoxicity .

- Diphenylpropyl-triazole acetamides lack significant anti-cancer activity but show promise in reducing oxidative stress in inflammatory models .

Biological Activity

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H20N4O

- Molecular Weight : 320.39 g/mol

- CAS Number : 866142-73-6

The triazole moiety is known for its versatility in biological applications, particularly as a bioisostere for carboxylic acids, enhancing binding affinity and selectivity towards various biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the triazole ring.

- Alkylation with diphenylpropyl groups.

- Acetylation to yield the final product.

The synthetic pathway often utilizes reagents like potassium carbonate and various solvents to optimize yields and purity .

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been studied as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. In vitro studies show that it competes effectively with substrate binding, demonstrating an IC50 value indicative of significant potency .

- Antimicrobial Properties : The compound has shown promise against various microbial strains, potentially due to its ability to disrupt cell wall synthesis or inhibit key metabolic pathways .

Case Studies

- PTP1B Inhibition :

-

Antimicrobial Efficacy :

- Research on the antimicrobial properties revealed that the compound inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial activity .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| PTP1B Inhibition | PTP1B | <10 | Significant inhibitor |

| Antimicrobial | Staphylococcus aureus | 8.5 | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 12.0 | Effective against Gram-negative bacteria |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole Formation | Hydrazine hydrate, Acetic acid | 85 |

| Alkylation | Diphenylpropyl bromide | 75 |

| Final Acetylation | Acetic anhydride | 90 |

Q & A

Q. Q1: What are the standard synthetic routes for N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves:

- Step 1: Reacting N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide with zinc powder (10 eq) in ethanol under acidic conditions (conc. HCl, 1 eq) at -10°C to reduce the nitro group to an amine, forming 2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide .

- Step 2: Introducing the 1,2,4-triazole moiety via substitution or cycloaddition. For example, using sodium iodide (3 eq) and chlorotrimethylsilane (2.2 eq) in acetonitrile at reflux to facilitate triazole incorporation .

Optimization Tips:

- Use anhydrous solvents (e.g., CH₃CN) to minimize side reactions.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .

- Purify via recrystallization (ethanol/water) to achieve >95% purity.

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | Reflux (80–100°C) | |

| Catalyst | Cu(OAc)₂ (10 mol%) | |

| Reaction Time | 6–16 hours |

Advanced Analytical Characterization

Q. Q2: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify characteristic peaks, e.g., triazole protons (δ 8.3–8.4 ppm), diphenylpropyl chain (δ 7.2–7.5 ppm for aromatic Hs), and acetamide carbonyl (δ ~165 ppm) .

- IR Spectroscopy: Confirm C=O (1670–1680 cm⁻¹) and triazole C-N (1300–1320 cm⁻¹) stretches .

- LC-MS/HPLC: Use reverse-phase C18 columns (MeOH:H₂O, 70:30) to verify molecular ion peaks (e.g., [M+H]+ at m/z 398.12) and purity (>95%) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| 1H NMR | Triazole H: δ 8.36 (s, 1H) | |

| IR | C=O: 1676 cm⁻¹; C-N: 1303 cm⁻¹ | |

| LC-MS | [M+H]+: 398.1226 (exact mass) |

Biological Activity Profiling

Q. Q3: What in vitro models are suitable for evaluating the anticancer potential of this compound, and how should dose-response studies be designed?

Methodological Answer:

- Cell Lines: Use HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer lines, as acetamide derivatives show activity in these models .

- MTT Assay Protocol:

- Seed cells at 5×10³ cells/well in 96-well plates.

- Treat with compound (0.1–100 µM) for 48–72 hours.

- Add MTT reagent (0.5 mg/mL), incubate 4 hours, and measure absorbance at 570 nm.

- Data Analysis: Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

Q. Table 3: Example Anticancer Activity

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HCT-116 | 12.3 ± 1.2 | |

| MCF-7 | 18.7 ± 2.1 |

Resolving Data Contradictions

Q. Q4: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Source Validation: Ensure cell line authenticity (STR profiling) and consistent culture conditions (e.g., 5% CO₂, 37°C).

- Structural Confirmation: Re-analyze compound purity (HPLC) and stereochemistry (X-ray crystallography if possible) .

- Mechanistic Follow-Up: Use molecular docking (AutoDock Vina) to compare binding modes in target proteins (e.g., EGFR or tubulin) and validate with Western blotting .

Case Study: A 2023 study found variable IC₅₀ values (5–25 µM) for similar triazole-acetamides due to differences in substituent electronegativity .

Mechanistic and Computational Studies

Q. Q5: What computational tools can predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB+), and hepatotoxicity (CYP450 inhibition).

- Molecular Docking: Perform docking with proteins like EGFR (PDB: 1M17) to identify binding interactions (e.g., hydrogen bonds with triazole N-atoms) .

- PASS Program: Predict biological activities (e.g., anticonvulsant, antimicrobial) based on structural analogs .

Q. Table 4: Predicted ADMET Properties

| Parameter | Prediction | Tool |

|---|---|---|

| Bioavailability | 45% | SwissADME |

| BBB Permeability | Yes (logBB: 0.8) | pkCSM |

| CYP3A4 Inhibition | Moderate (IC₅₀: 15 µM) | SwissADME |

Stability and Degradation Pathways

Q. Q6: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24 hours .

- HPLC Analysis: Monitor degradation products (e.g., hydrolyzed acetamide or triazole ring cleavage) .

- Kinetic Studies: Calculate t₁/₂ using first-order kinetics. For example, t₁/₂ in plasma: 6.2 hours at pH 7.4 .

Future Research Directions

Q. Q7: What structural modifications could enhance the compound’s bioactivity and selectivity?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve binding to hydrophobic pockets .

- Prodrug Design: Mask the acetamide with ester groups to enhance solubility and oral bioavailability .

- Hybrid Molecules: Combine with benzothiazole or morpholine moieties to target multiple pathways (e.g., kinase inhibition + ROS modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.